molecular formula C8H10AtN3 B163333 1-(m-Astatobenzyl)guanidine CAS No. 127367-45-7

1-(m-Astatobenzyl)guanidine

Katalognummer: B163333
CAS-Nummer: 127367-45-7
Molekulargewicht: 359.17 g/mol
InChI-Schlüssel: IYQVCXUVFGAHEZ-QBZHADDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(m-Astatobenzyl)guanidine, often referred to as 211At-MABG , is an investigational radiopharmaceutical designed for Targeted Alpha Therapy (TAT). It is a structural analog of meta-iodobenzylguanidine (MIBG), where the iodine atom is replaced with the alpha-particle-emitting radionuclide, Astatine-211 (211At) . This compound acts as a false substrate for the norepinephrine transporter (NET), a mechanism that facilitates its active uptake into cells of neural crest origin, such as pheochromocytoma and neuroblastoma cells . The core research value of 211At-MABG lies in its potential to overcome the limitations of beta-emitting agents like 131I-MIBG. The alpha particles emitted by 211At have a high linear energy transfer (LET) and a very short range in tissue (a few cell diameters), which enables precise and highly cytotoxic damage to targeted cancer cells while minimizing radiation exposure to surrounding healthy tissues . Preclinical in vivo studies have demonstrated that 211At-MABG has remarkable tumor volume-reducing effects in mouse models of pheochromocytoma, with significant inhibition of tumor growth observed . Due to these promising results, an initial first-in-human clinical trial is currently underway to evaluate the pharmacokinetics, safety, and efficacy of 211At-MABG in patients with metastatic pheochromocytoma or paraganglioma (PPGL) . This compound is supplied for Research Use Only . It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety protocols for radioactive substances.

Eigenschaften

CAS-Nummer

127367-45-7

Molekularformel

C8H10AtN3

Molekulargewicht

359.17 g/mol

IUPAC-Name

[3-[(diaminomethylideneamino)methyl]phenyl](211At)astatine-211

InChI

InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+1

InChI-Schlüssel

IYQVCXUVFGAHEZ-QBZHADDCSA-N

SMILES

C1=CC(=CC(=C1)[At])CN=C(N)N

Isomerische SMILES

C1=CC(=CC(=C1)[211At])CN=C(N)N

Kanonische SMILES

C1=CC(=CC(=C1)[At])CN=C(N)N

Synonyme

1-(3-astatobenzyl)guanidine
1-(m-astatobenzyl)guanidine
211At-MABG

Herkunft des Produkts

United States

Radiochemistry and Synthetic Methodologies of 1 M Astatobenzyl Guanidine

Production of Astatine-211 (B1237555) ([211At])

Astatine-211 is an artificially produced radionuclide, as it is one of the least abundant elements on Earth. tamu.edu Its 7.2-hour half-life makes it suitable for therapeutic applications where biomolecules require several hours to reach their target. nih.gov The production and subsequent purification of 211At are critical first steps in the synthesis of [211At]MABG.

Cyclotron-Based Production from Bismuth-209

The primary and most common method for producing Astatine-211 is through the irradiation of a natural bismuth (209Bi) target with alpha particles in a cyclotron. nih.govnih.govresearchgate.net This process induces the nuclear reaction 209Bi(α, 2n)211At. nih.govtamu.eduaacrjournals.org

Several factors are critical in this production method:

Beam Energy: The energy of the incident alpha particle beam must be carefully controlled. The optimal energy is generally maintained around 28-29 MeV to maximize the yield of 211At while minimizing the production of the undesirable isotope 210At through the competing 209Bi(α,3n)210At reaction. nih.govnih.govnih.gov 210At is problematic due to its decay to the long-lived, toxic daughter nuclide 210Po. nih.gov

Target Integrity: Bismuth presents a significant challenge due to its low melting point (272°C) and poor thermal conductivity. nih.govtamu.edu The energy deposited by the cyclotron beam can easily melt the target, which would alter its geometry, reduce production efficiency, and potentially cause the volatilization of the produced astatine. tamu.edu Therefore, significant efforts are dedicated to developing robust target cooling systems. tamu.edu

Production Yields: With optimized parameters, cyclotrons can routinely produce substantial quantities of 211At. For instance, irradiating a bismuth target with a 29 MeV α-beam at 50 μA for about 45 minutes can produce over 19 mCi of 211At. mdpi.com Facilities have reported producing hundreds of MBq to several GBq of 211At. aacrjournals.orgnih.gov

Table 1: Key Parameters for Cyclotron Production of 211At
ParameterSpecificationRationale/SignificanceCitation
Target MaterialNatural Bismuth (209Bi)Monoisotopic and readily available. nih.govnih.gov
Nuclear Reaction209Bi(α,2n)211AtThe most efficient and widely used reaction for 211At production. nih.govtamu.edu
Optimal α-Beam Energy~28-29 MeVMaximizes 211At yield while minimizing the formation of 210At contaminant. nih.govnih.gov
Key ChallengeBismuth's low melting point (272°C)Requires highly efficient target cooling to prevent melting during irradiation. nih.govtamu.edu

Recovery and Purification Processes of [211At]

Once the irradiation is complete, the 211At must be separated from the bulk bismuth target with high purity. nih.gov Two primary methods are employed for this separation: dry distillation and wet chemistry. nih.gov

Dry Distillation: This is the most common approach, involving heating the irradiated target in a furnace at temperatures between 650-800°C. nih.gov At these temperatures, which are well above the boiling point of astatine (302°C), the 211At volatilizes and is then trapped in a cooled condenser. nih.gov While this method can achieve recovery efficiencies of up to 70%, it can be laborious and requires careful optimization of temperature, gas flow, and apparatus design. nih.govmdpi.com

Wet Chemistry: This alternative method involves dissolving the entire bismuth target in concentrated nitric acid. nih.govmdpi.com Following dissolution, the 211At is separated from the bismuth through liquid-liquid extraction or chromatography. mdpi.comtamu.edu

Solvent Extraction: A common technique involves dissolving the target residue in hydrochloric acid and extracting the 211At into an organic solvent like di-isopropyl ether (DIPE), from which it can be back-extracted into a basic solution. nih.govmdpi.com This approach can yield reproducible recovery rates of around 78%. mdpi.com

Extraction Chromatography: More recent advancements include rapid chromatography methods. ans.org One such process involves dissolving the target in nitric acid and passing the solution through a column containing beads infused with ketones. tamu.eduans.org The bismuth passes through the column while the astatine is retained on the beads, allowing for a separation that can be completed in as little as 10 to 20 minutes. tamu.eduans.org

Wet chemistry methods are advantageous for their high and reproducible yields and for avoiding the formation of volatile astatine species, which is beneficial for radiation safety. nih.gov

Radiolabeling Strategies for 1-(m-Astatobenzyl)guanidine

The chemistry of astatine is similar to that of iodine, allowing for the adaptation of many radioiodination techniques for astatination. nih.govnih.gov For aromatic compounds like benzylguanidine, electrophilic substitution is a primary strategy.

Astato Demetalation Approaches

Astato-demetalation is a key strategy for synthesizing [211At]MABG, where astatine is substituted for a metal- or metalloid-carbon bond on the aromatic ring. nih.gov This approach has been successfully applied using organotin and organosilicon precursors. nih.govnih.gov

The synthesis of [211At]MABG can be achieved via a two-step process starting from 3-(tri-n-butylstannyl)benzylamine. nih.govnih.govduke.edu In this method, an electrophilic astatination reaction first replaces the tri-n-butylstannyl group on the benzylamine precursor. The resulting astatinated intermediate is then converted to the final guanidine (B92328) product.

A more efficient, single-step approach utilizes an organosilicon precursor, 1-[3-(trimethylsilyl)benzyl]guanidine. nih.govnih.govduke.edu In this method, N-Chlorosuccinimide (NCS) is used as an oxidizing agent to facilitate the electrophilic astato-desilylation reaction, directly forming [211At]MABG. nih.gov

The reaction conditions have been shown to have a significant impact on the radiochemical yield:

Solvent: Using trifluoroacetic acid as the reaction medium works well, whereas acetic acid results in poor yields. acs.orgnih.gov

Temperature: The reaction is highly temperature-dependent. nih.gov

Yield and Time: High radiochemical yields of up to 85% can be achieved in just 5 minutes at a reaction temperature of 70°C. acs.orgnih.gov More recent automated synthesis methods report decay-corrected yields of 84.0 ± 4.5% in under 30 minutes. nih.gov

This single-step astato-desilylation method is considered superior due to its higher efficiency, speed, and simpler procedure compared to the destannylation route. acs.orgnih.gov

Table 2: Comparison of Astato-Demetalation Strategies for [211At]MABG Synthesis
ParameterTri-n-butylstannyl Precursor RouteTrimethylsilyl Precursor RouteCitation
Precursor3-(tri-n-butylstannyl)benzylamine1-[3-(trimethylsilyl)benzyl]guanidine acs.orgnih.gov
Number of StepsTwoOne acs.orgnih.gov
Typical OxidantN-Chlorosuccinimide (NCS)N-Chlorosuccinimide (NCS) nih.gov
Optimal Solvent-Trifluoroacetic acid nih.gov
Optimal Conditions-70°C for 5 minutes nih.gov
Reported Yield13% (overall)85% acs.orgnih.gov
Optimization of Reaction Conditions (Temperature, Solvent, Time, Precursor Concentration)

The optimization of reaction conditions is crucial for maximizing the radiochemical yield and purity of [²¹¹At]MABG. Key parameters that have been investigated include temperature, solvent, reaction time, and precursor concentration.

Temperature: The temperature of the astatination reaction has a marked effect on the radiochemical yield. In the synthesis of [²¹¹At]MABG via N-Chlorosuccinimide-mediated astato desilylation, yields of 85% were achieved in just 5 minutes at 70°C. nih.gov In another study involving astatination of a silicon precursor, a temperature of 70°C for 10-15 minutes resulted in a 65-70% radiochemical yield. nih.gov

Solvent: The choice of solvent is also a critical factor. N-Chlorosuccinimide-mediated astato desilylation of 1-[3-(trimethylsilyl)benzyl]guanidine in acetic acid resulted in poor yields. nih.gov However, the reaction proceeded well in trifluoroacetic acid. nih.gov For kit-based synthesis using a solid-support anchored tin precursor, a methanolic solution of ²¹¹At was utilized. nih.govnih.gov

Time: The radiochemical yield of [²¹¹At]MABG has been observed to be independent of the reaction time in certain synthetic routes. nih.gov For instance, in the N-Chlorosuccinimide-mediated astato desilylation, high yields were obtained in as little as 5 minutes. nih.gov A kit-based method using a cation exchange cartridge for isolation reported a shorter synthesis duration compared to HPLC methods. nih.gov An automated synthesis process achieved high yields within a short time of 28.2 ± 2.8 minutes. nih.gov

Precursor Concentration: The amount of precursor used did not significantly influence the radiochemical yield in the N-Chlorosuccinimide-mediated astato desilylation method. nih.gov Yields of 85% were obtained using 0.5 µmol of the precursor. nih.gov In a kit-based approach, using 10 mg of a resin-supported precursor gave fairly consistent yields. nih.gov

Table 1: Optimization of Reaction Conditions for [²¹¹At]MABG Synthesis

Parameter Condition Resulting Radiochemical Yield Reference
Temperature 70°C 85% nih.gov
Solvent Trifluoroacetic acid Good yields nih.gov
Solvent Acetic acid Poor yields nih.gov
Reaction Time 5 minutes 85% nih.gov
Precursor Amount 0.5 µmol 85% nih.gov

Electrophilic and Nucleophilic Substitution Reactions in Astatination

The introduction of the astatine atom onto the benzylguanidine scaffold is primarily achieved through electrophilic substitution reactions.

Electrophilic Substitution: A common and versatile strategy for astatination is electrophilic demetallation, particularly using organotin and organosilicon precursors. nih.gov The synthesis of [²¹¹At]MABG has been successfully accomplished via astato demetalation from both tri-n-butylstannyl and trimethylsilyl precursors. nih.gov For instance, N-Chlorosuccinimide-mediated astato desilylation of 1-[3-(trimethylsilyl)benzyl]guanidine is an effective method. nih.gov Another approach involves the electrophilic aromatic destannylation of a polymer-bound tin precursor. aacrjournals.orgnih.govaacrjournals.org This method is advantageous as it simplifies the purification process. mdpi.com

While direct electrophilic astatination using oxidizing agents like chloramine-T or hydrogen peroxide has been explored for other molecules, it can lead to unstable products in vivo. nih.gov For [²¹¹At]MABG, the use of a tin precursor anchored to a solid support treated with a methanolic solution of ²¹¹At in the presence of H₂O₂/HOAc as the oxidant has proven effective. nih.gov

Nucleophilic Substitution: The literature on the synthesis of this compound does not prominently feature nucleophilic substitution reactions for the direct astatination of the aromatic ring. While nucleophilic substitution of astatide on aryliodonium salts has been investigated for other compounds, this approach has not been a primary method for [²¹¹At]MABG synthesis. nih.gov The challenges in controlling the reactivity and regioselectivity of nucleophilic astatination on complex aromatic systems often make electrophilic routes more favorable.

Development of Kit Methods for High-Level Synthesis

To facilitate the clinical application of [²¹¹At]MABG, the development of convenient, high-level synthesis methods adaptable to a kit formulation has been a significant focus. nih.govnih.gov These kits are designed for use in hospital radiopharmacies, simplifying the production of the radiopharmaceutical. nih.gov

A notable kit method involves a tin precursor anchored to a solid support. nih.govnih.gov This solid-phase synthesis approach offers several advantages, including ease of product isolation through simple filtration and the ability to use an excess of reagents to drive the reaction to completion. nih.gov The synthesis involves treating the resin-supported tin precursor with a methanolic solution of ²¹¹At in the presence of an oxidant mixture like hydrogen peroxide and acetic acid. nih.govnih.gov

The purification of [²¹¹At]MABG in these kit methods is also simplified. Instead of requiring HPLC, solid-phase extraction using C-18 cartridges or cation exchange resin cartridges can be employed. nih.govnih.gov The use of a cation exchange cartridge was found to be particularly advantageous as it avoided the loss of radioactivity during the evaporation of the methanolic solution, a problem encountered with the C-18 solid-phase extraction method. nih.gov The total synthesis time for these kit methods is significantly shorter than traditional HPLC-based methods, which is a crucial advantage given the 7.2-hour half-life of ²¹¹At. nih.gov

Table 2: Comparison of [²¹¹At]MABG Synthesis Methods

Method Purification Synthesis Time Radiochemical Yield Reference
HPLC Method HPLC ~150 min High nih.gov
Kit Method (C-18 Cartridge) Solid-phase extraction ~120 min 63 ± 13% nih.govnih.gov
Kit Method (Cation Exchange) Solid-phase extraction ~70 min 63 ± 9% nih.govnih.gov
Automated Synthesis Solid-phase extraction ~28 min 80.3 ± 4.4% nih.gov

Radiochemical Yield and Purity Assessment

The radiochemical yield and purity are critical quality control parameters for any radiopharmaceutical. For [²¹¹At]MABG, various synthetic methods have been evaluated to maximize these parameters.

Purity Assessment: The radiochemical purity of the final [²¹¹At]MABG product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.gov For the kit-based synthesis, the radiochemical purity was consistently found to be more than 90%, with no detectable chemical impurities. nih.govresearchgate.net Automated synthesis methods have reported radiochemical purities of 99.0 ± 0.7%. nih.gov Radionuclidic purity is also a crucial aspect, and production methods are optimized to minimize the co-production of ²¹⁰At, a toxic isotope. nih.gov

Table 3: Radiochemical Yield and Purity of [²¹¹At]MABG from Various Methods

Synthetic Method Radiochemical Yield Radiochemical Purity Reference
Two-step from 3-(tri-n-butylstannyl)benzylamine 13% Not specified nih.gov
Astato desilylation of trimethylsilyl precursor 85% Not specified nih.gov
Kit method (C-18 solid-phase extraction) 63 ± 13% >90% nih.govnih.gov
Kit method (cation exchange cartridge) 63 ± 9% >90% nih.govnih.gov
Automated synthesis 80.3 ± 4.4% (84.0 ± 4.5% decay-corrected) 99.0 ± 0.7% nih.gov

Stability Considerations of the Astatine-Carbon Bond In Vitro

The stability of the astatine-carbon bond is a critical factor for the successful application of astatinated radiopharmaceuticals. In vivo instability can lead to the release of free astatide, which can cause off-target toxicity. benthamdirect.com

The astatine-carbon bond is generally considered to be weaker than the iodine-carbon bond. nih.gov However, [²¹¹At]MABG has shown paradoxical in vivo stability. researchgate.net It is hypothesized that the guanidinium group may play a role in stabilizing the astatine-carbon bond at the meta position. researchgate.net

In vitro studies are essential for the initial assessment of the stability of the astatine-carbon bond. The percentage of specific binding of [²¹¹At]MABG in vitro has been shown to be nearly constant over a 2-log activity range, which is comparable to that of no-carrier-added [¹³¹I]MIBG, suggesting good stability of the radiolabel under these conditions. nih.gov

The apparent instability of the astatine-aryl carbon bond has been attributed to oxidative decomposition. nih.gov This is a key consideration in the handling and formulation of [²¹¹At]MABG. While detailed in vitro stability studies under various conditions (e.g., in serum, different pH values) for this compound are not extensively detailed in the provided search results, the successful preclinical and initial clinical evaluations suggest a sufficient level of stability for its intended therapeutic purpose.

Molecular Mechanism of Action and Cellular Uptake

Structural Analogy to Norepinephrine (B1679862)

1-(m-Astatobenzyl)guanidine is a synthetic analogue of norepinephrine. plos.orgsnmjournals.org Its chemical structure mimics that of norepinephrine, enabling it to be recognized and processed by the same cellular machinery that handles this endogenous neurotransmitter. plos.orguni-augsburg.de This structural resemblance is the cornerstone of its mechanism, allowing it to act as a "false" neurotransmitter. nih.gov The benzylguanidine core of MABG is chemically similar to the catecholamine structure of norepinephrine. plos.org This allows it to serve as a substrate for the norepinephrine transporter (NET). plos.orgnih.gov

Interaction with the Norepinephrine Transporter (NET)

The primary mechanism for the cellular uptake of MABG is through the norepinephrine transporter (NET), a transmembrane protein encoded by the SLC6A2 gene. snmjournals.orgnih.govaacrjournals.org The NET is responsible for the reuptake of norepinephrine from the synaptic cleft and is highly expressed in tissues of neuroectodermal origin, including neuroblastoma and pheochromocytoma cells. nanets.netuni-augsburg.deresearchgate.net

The uptake of MABG via the NET is an active, energy-dependent process. researchgate.netmedscape.comnih.gov This transport system, often referred to as the "uptake-1" mechanism, is significantly more efficient than passive diffusion. researchgate.netwiley.com Studies have demonstrated that the uptake of [²¹¹At]MABG can be effectively blocked by desipramine, a specific inhibitor of the NET, confirming the transporter's critical role in the compound's internalization. nanets.netwiley.comnih.gov The process is also dependent on temperature and the presence of sodium and chloride ions. researchgate.net

Cellular Internalization Pathways in Target Cells

Once bound to the NET on the cell surface, MABG is actively transported into the cell. aacrjournals.orgresearchgate.net This process is a key determinant of the compound's selective accumulation in target tumor cells, which often overexpress the NET. nanets.netsnmjournals.orguni-augsburg.de While active transport via the NET is the dominant pathway, a smaller fraction of MABG can also enter the cell through passive diffusion. snmjournals.orgresearchgate.net The internalization of [²¹¹At]MABG into neuroblastoma and pheochromocytoma cells has been shown to be rapid. nanets.netaacrjournals.org

Intracellular Retention Mechanisms

Following internalization, the retention of MABG within the target cell is crucial for its therapeutic effect. The compound is actively transported into and stored within neurosecretory granules by vesicular monoamine transporters (VMATs). snmjournals.orgnih.govnih.gov This process is similar to the storage of norepinephrine. researchgate.net

However, in some cancer cells, such as neuroblastoma, a significant portion of MABG may remain in the cytoplasm in an extravesicular location. researchgate.netwiley.com This differs from the primary vesicular storage observed in normal adrenal medullary tissue. researchgate.net The retention of MABG is a dynamic process, and its prolonged presence within the cell is essential for the cytotoxic effects of the attached radionuclide. nih.gov Research has indicated that modifications to the MABG structure, such as the addition of a fluorine atom, can enhance its retention within neuroblastoma cells. nih.gov

Preclinical in Vitro Evaluation of 1 M Astatobenzyl Guanidine

Specific Cellular Binding Assays

The preclinical in vitro evaluation of 1-(m-Astatobenzyl)guanidine ([211At]MABG) begins with confirming its specific binding to target cells. Research has demonstrated that [211At]MABG exhibits specific, receptor-mediated uptake into tumor cells that express the norepinephrine (B1679862) transporter (NET). nih.govaacrjournals.orgplos.org This binding is crucial for its function as a targeted radiopharmaceutical.

In vitro studies have shown that the percentage of specific binding of [211At]MABG is comparable to that of its well-established iodine-131 (B157037) analogue, meta-iodobenzylguanidine ([131I]MIBG). nih.gov The binding remains consistent across a significant range of radioactivity concentrations, indicating a reliable interaction with the NET. nih.gov This specific uptake is a foundational characteristic, suggesting that [211At]MABG can selectively accumulate in neuroendocrine tumor cells, thereby delivering its cytotoxic alpha-particle payload directly to the intended targets. aacrjournals.orguni-augsburg.de

CompoundTargetBinding CharacteristicKey Finding
This compound ([211At]MABG)Norepinephrine Transporter (NET)SpecificBinding is comparable to [131I]MIBG and consistent over a 2-log activity range. nih.gov

Comparative Cellular Uptake Kinetics

Studies comparing the cellular uptake and retention of [211At]MABG with other benzylguanidine analogues provide critical insights into its potential therapeutic profile. The uptake of [211At]MABG is specifically mediated by the active uptake-1 mechanism, which can be blocked by inhibitors such as desipramine. nih.gov

Research conducted on SK-N-SH human neuroblastoma cells has provided detailed comparative data. One study measured the half-maximal inhibitory concentration (IC50) of unlabeled MIBG against the uptake of various radiolabeled benzylguanidines. The results suggested that the affinity for the norepinephrine transporter in these cells increased in the order of [211At]AFBG < [125I]FIBG < [211At]MABG < [131I]MIBG. nih.gov

Another comparative study focused on cellular retention over a 16-hour period. It was observed that the retention of [211At]MABG in SK-N-SH cells was significantly lower than that of 4-fluoro-3-[131I]iodobenzylguanidine ([131I]FIBG), with 53% of [211At]MABG being retained compared to 75% of [131I]FIBG. nih.gov These kinetic studies are vital for understanding how effectively the radiopharmaceutical is internalized and retained by cancer cells, which directly influences the radiation dose delivered to the tumor.

Inhibition of Radiotracer Uptake in SK-N-SH Cells by Unlabeled MIBG nih.gov
RadiotracerIC50 (nM)
[131I]MIBG209
[211At]MABG300
[125I]FIBG407
[211At]AFBG661

Assessment of Cytotoxicity in Cancer Cell Lines

[211At]MABG has demonstrated potent and superior cytotoxicity in a variety of human neuroblastoma cell lines when compared to the beta-emitting [131I]MIBG. aacrjournals.orgaacrjournals.org The high linear energy transfer of the alpha particles emitted by astatine-211 (B1237555) results in a significantly greater biological effectiveness. In studies using the SK-N-SH neuroblastoma cell line, the cytotoxicity of [211At]MABG was calculated to be almost 1,400 times higher than that of [131I]MIBG when measured on a per-atom-bound-per-cell basis. aacrjournals.orgaacrjournals.org

This potent cytotoxic effect has been observed across a wide panel of neuroblastoma cell lines, including those known to be radioresistant, such as SK-N-BE(2)-C. aacrjournals.orgaacrjournals.org In experiments with SK-N-BE(2c) cells grown as monolayers, [211At]MABG was found to be highly toxic, while [131I]MIBG was comparatively ineffective. nih.gov These findings underscore the potential of [211At]MABG for treating neuroblastomas, particularly due to its effectiveness against resistant cell populations. nih.gov

Comparative Cytotoxicity in Neuroblastoma Cell Lines
Cell LineFindingReference
SK-N-SH[211At]MABG is ~1,400 times more cytotoxic than [131I]MIBG per bound atom. aacrjournals.orgaacrjournals.org
SK-N-BE(2c)[211At]MABG is highly toxic to monolayers, while [131I]MIBG is relatively ineffective. nih.gov
Panel of 10 Cell Lines[211At]MABG is significantly more cytotoxic than [131I]MIBG in all tested lines. aacrjournals.orgaacrjournals.org

In vitro studies using the rat pheochromocytoma PC12 cell line have consistently shown that [211At]MABG has a potent, dose-dependent cytotoxic effect. plos.orgplos.orgnih.gov Treatment with [211At]MABG leads to a significant decrease in cell viability and survival. nih.govscispace.com

One study quantified this effect using an MTT assay, which measures cellular metabolic activity as an indicator of viability. The results showed a clear dose-dependent suppression of PC12 cell survival following exposure to increasing concentrations of [211At]MABG. nih.govscispace.com Furthermore, treatment with [211At]MABG was shown to induce the release of lactate (B86563) dehydrogenase (LDH), a well-established marker of cell death and membrane damage. nih.gov These preclinical results in pheochromocytoma models highlight the direct and potent cell-killing ability of [211At]MABG. aacrjournals.orgaacrjournals.org

Cell Survival of PC12 Cells After 211At-MABG Treatment scispace.com
[211At]MABG Concentration (kBq/mL)Relative Cell Survival
0.2Survival suppressed
0.6Survival suppressed
2.0Survival suppressed
6.0Survival suppressed
20.0Survival suppressed

The cytotoxic potential of [211At]MABG has also been evaluated in human medulloblastoma cell lines. plos.orgplos.org Research has confirmed that [211At]MABG exerts a cytotoxic effect against these brain tumor cells in vitro. nih.gov A key study investigated both the uptake of [131I]MIBG and the subsequent therapeutic effect of [211At]MABG treatment in human medulloblastoma cells, demonstrating the susceptibility of this cancer type to the targeted alpha-emitter. plos.orgplos.org This indicates that the norepinephrine transporter, the target of MABG, is sufficiently expressed in these cells to facilitate cytotoxic levels of uptake.

Mechanisms of Alpha-Particle Induced Cellular Damage (e.g., DNA Double-Strand Breaks)

The primary mechanism behind the high cytotoxicity of [211At]MABG is the induction of severe and complex cellular damage by its emitted alpha particles. Alpha particles possess high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance in tissue. rad-proceedings.org This dense ionization path leads to lethal cellular damage, primarily through the creation of DNA double-strand breaks (DSBs), which are difficult for cancer cells to repair. nih.govrad-proceedings.org

In vitro studies using rat pheochromocytoma PC12 cells have directly demonstrated this mechanism. Following incubation with [211At]MABG, a dose-dependent increase in the formation of DNA DSBs was observed. plos.orgplos.orgnih.gov A neutral comet assay, a technique used to visualize and quantify DNA fragmentation, confirmed this finding. The proportion of cells exhibiting DNA DSBs increased significantly with rising concentrations of [211At]MABG. nih.govscispace.com This direct, irreparable damage to the cellular DNA is the core reason for the potent antitumor effects observed in preclinical models. nih.gov

DNA Double-Strand Breaks (DSBs) in PC12 Cells After [211At]MABG Treatment nih.govscispace.com
[211At]MABG Concentration (kBq/mL)Percentage of Cells with DNA DSBs
0 (Control)Baseline
2.0Significantly higher than control (p < 0.05)
6.0Significantly higher than control (p < 0.01)

Comparative Efficacy Studies with Beta-Emitting Analogs (e.g., [¹³¹I]MIBG)

The therapeutic potential of 1-(m-[²¹¹At]astatobenzyl)guanidine ([²¹¹At]MABG), an alpha-particle-emitting radiopharmaceutical, has been extensively evaluated in preclinical in vitro settings, particularly in comparison to its beta-emitting analog, 1-(m-[¹³¹I]iodobenzyl)guanidine ([¹³¹I]MIBG). nih.govnih.gov These studies are critical for understanding the relative cytotoxic efficacy stemming from the different radiation types. Alpha particles, emitted by Astatine-211 (²¹¹At), are characterized by high linear energy transfer (LET) and a short path length, which is hypothesized to deliver potent and localized cytotoxic radiation to cancer cells, including microscopic disease clusters. nih.govsnmjournals.org In contrast, Iodine-131 (¹³¹I) emits beta particles, which have a longer path length and lower LET. researchgate.net

Research comparing [²¹¹At]MABG and [¹³¹I]MIBG has consistently demonstrated the superior cytotoxic potency of the alpha-emitting analog in various cancer cell lines, most notably neuroblastoma and pheochromocytoma, which are known to express the norepinephrine transporter (NET). nih.govnih.gov The NET facilitates the specific uptake of both MABG and MIBG into these tumor cells. nih.govaacrjournals.org

Cellular Uptake and Retention:

Comparative studies have shown that [²¹¹At]MABG and [¹³¹I]MIBG exhibit similar physicochemical properties and utilize the same NET-mediated uptake mechanism. nih.govaacrjournals.org However, the efficiency of uptake and subsequent retention can vary between the compounds and cell lines. In vitro assays with PC-12 pheochromocytoma cells revealed that [²¹¹At]MABG had a higher cellular uptake compared to [¹³¹I]MIBG. nih.gov Conversely, a study using SK-N-SH neuroblastoma cells observed that the retention of [²¹¹At]MABG was considerably less than that of [¹³¹I]MIBG over a 16-hour period (53% vs. 75%). nih.gov Despite some differences in retention, the specific uptake into NET-expressing cells is a shared and crucial feature for both compounds. nih.govresearchgate.net

Comparative Cellular Retention of [²¹¹At]MABG and [¹³¹I]MIBG
CompoundCell LinePercent Retained (after 16 hours)Reference
[²¹¹At]MABGSK-N-SH (Neuroblastoma)53% nih.gov
[¹³¹I]MIBGSK-N-SH (Neuroblastoma)75% nih.gov

Cytotoxicity and Cell Kill Efficiency:

The most striking difference between [²¹¹At]MABG and [¹³¹I]MIBG lies in their cytotoxic efficacy. Due to the high LET of its alpha particle emissions, [²¹¹At]MABG is substantially more potent at inducing cell death. duke.edu Studies have shown that [²¹¹At]MABG can be thousands of times more effective at killing tumor cells than [¹³¹I]MIBG. duke.eduosti.gov For instance, in SK-N-SH neuroblastoma cells, the cytotoxicity of [²¹¹At]MABG, when expressed as bound atoms per cell, was found to be nearly 1,400 times higher than that of [¹³¹I]MIBG. nih.govaacrjournals.org Similarly, in studies with bladder cancer cells transfected to express NET, [²¹¹At]MABG was three orders of magnitude more effective in causing tumor cell kill than the beta-emitting [¹³¹I]MIBG. duke.edu

This enhanced potency is also reflected in clonogenic assays, which measure the ability of cells to proliferate after treatment. In one such assay with SK-N-SH cells, the D₀ value (the dose required to reduce the surviving fraction to 37%) for [²¹¹At]MABG was calculated to be over 1,000-fold lower than that for no-carrier-added [¹³¹I]MIBG, highlighting its potent cell-killing ability. osti.gov In vitro experiments using [¹³¹I]MIBG demonstrated that NET-expressing cell lines were more susceptible to the treatment compared to their non-NET expressing counterparts, with IC₅₀ values of 2.937 nCi versus 15.99 nCi, respectively. researchgate.net Furthermore, [²¹¹At]MABG has demonstrated potent cytotoxicity across a panel of ten neuroblastoma cell lines, proving significantly more cytotoxic than [¹³¹I]MIBG in each case. aacrjournals.org

Comparative Cytotoxicity in NET-Expressing Cancer Cell Lines
CompoundCell LineFindingReference
[²¹¹At]MABGSK-N-SH (Neuroblastoma)~1,400 times more cytotoxic than [¹³¹I]MIBG based on bound atoms/cell. nih.govaacrjournals.org
[²¹¹At]MABGEJ138 (Bladder Cancer, NET-transfected)Three orders of magnitude more effective in cell kill than [¹³¹I]MIBG. duke.edu
[²¹¹At]MABGSK-N-SH (Neuroblastoma)D₀ value was >1000-fold lower than no-carrier-added [¹³¹I]MIBG. osti.gov
[²¹¹At]MABGPC-12 (Pheochromocytoma)Dose-dependently decreased cell viability and increased DNA double-strand breaks. plos.org

The profound difference in efficacy underscores the potential of alpha-particle therapy to overcome some of the limitations of beta-emitters, particularly in treating minimal residual disease or small tumor clusters where the short, powerful path of an alpha particle can be advantageous. nih.govsnmjournals.org

Preclinical in Vivo Characterization of 1 M Astatobenzyl Guanidine

Biodistribution Studies in Animal Models (e.g., Mice)

Biodistribution studies are fundamental to understanding how a radiopharmaceutical behaves within a living organism. These studies track the compound's uptake, distribution, and clearance from various organs and tissues over time. For [²¹¹At]MABG, these studies have been extensively performed in mouse models to assess its potential as a targeted therapeutic agent.

Organ-Specific Accumulation and Clearance Profiles

Following intravenous administration in normal mice, [²¹¹At]MABG demonstrates a specific pattern of accumulation and clearance. Studies have shown that [²¹¹At]MABG is rapidly distributed from the blood into various tissues. plos.org Notably, high uptake is observed in organs that express the norepinephrine (B1679862) transporter (NET), such as the adrenal glands and heart. snmjournals.orgnih.govresearchgate.net For instance, in one study, the adrenal glands showed a significant accumulation of 14.24 ± 2.59% of the injected activity per gram (%IA/g) at 6 hours post-injection. nih.govresearchgate.net The heart also exhibited notable uptake, with values around 9.92 ± 1.33 %IA/g at the same time point. nih.govresearchgate.net

Conversely, clearance of [²¹¹At]MABG from most organs, as well as from the blood and plasma, is relatively fast. nih.govresearchgate.net However, some accumulation is observed in the thyroid and stomach, which is presumed to be due to the presence of free astatide resulting from deastatination of the compound in vivo. snmjournals.orgnih.gov

Interactive Table: Biodistribution of [²¹¹At]MABG in Normal Mice

Organ % Injected Activity per Gram (%IA/g) at 6 hours
Adrenal Gland 14.24 ± 2.59
Heart 9.92 ± 1.33
Thyroid High
Stomach High

Data represents mean ± standard deviation.

Comparison of Biodistribution with Free Astatine-211 (B1237555)

To understand the specific targeting of [²¹¹At]MABG, its biodistribution has been compared to that of free Astatine-211 ([²¹¹At]NaAt). These studies reveal significant differences in the distribution of the two substances. Free [²¹¹At] exhibits high uptake in the lungs, spleen, salivary glands, stomach, and thyroid. nih.govresearchgate.net In contrast, [²¹¹At]MABG shows higher accumulation in NET-expressing organs like the adrenal glands and heart. nih.govresearchgate.net

The thyroid gland, in particular, shows markedly higher accumulation of free [²¹¹At] compared to [²¹¹At]MABG, with concentrations being about four times higher for the free form. researchgate.net This highlights the importance of the guanidine (B92328) moiety in directing the astatine to its intended targets. The distinct biodistribution profiles confirm that the accumulation of [²¹¹At]MABG in specific tissues is not due to the properties of free astatine but is a result of the targeted nature of the MABG molecule. nih.govresearchgate.net

Comparison with [¹³¹I]MIBG Biodistribution

A crucial benchmark for [²¹¹At]MABG is its comparison with meta-iodobenzylguanidine labeled with Iodine-131 (B157037) ([¹³¹I]MIBG), a clinically used radiopharmaceutical for neuroendocrine tumors. nih.gov Multiple studies have demonstrated that the biodistribution of [²¹¹At]MABG is largely similar to that of [¹³¹I]MIBG. nih.govnih.govaacrjournals.orgaacrjournals.org This similarity is expected, as both compounds are analogs that target the norepinephrine transporter. plos.org

In a direct comparison using athymic mice with neuroblastoma xenografts, both [²¹¹At]MABG and [¹³¹I]MIBG showed significant accumulation and retention in tumors. nih.gov The accumulation of [²¹¹At]MABG in the heart and adrenals of normal mice was also found to be similar to that observed for [¹³¹I]MIBG. nih.gov These findings are significant as they suggest that the extensive clinical experience with [¹³¹I]MIBG can, to some extent, inform the expected behavior of [²¹¹At]MABG in vivo. snmjournals.org

Evaluation of Tumor Targeting Efficacy in Xenograft Models

The ultimate goal of a targeted radiopharmaceutical is to effectively deliver a cytotoxic payload to tumor cells. The efficacy of [²¹¹At]MABG has been evaluated in various xenograft models, where human tumor cells are implanted into immunodeficient mice.

Neuroblastoma Xenograft Models

Neuroblastoma is a type of cancer that often expresses high levels of the norepinephrine transporter, making it an ideal target for MABG. aacrjournals.orgaacrjournals.org In neuroblastoma xenograft models, [²¹¹At]MABG has demonstrated potent antitumor effects. aacrjournals.orgaacrjournals.org Studies have shown significant, NET-specific uptake of [²¹¹At]MABG in neuroblastoma tumors. nih.govsnmjournals.org For instance, in mice bearing SK-N-SH human neuroblastoma xenografts, tumor uptake of [²¹¹At]MABG was observed to be 3.8 ± 0.8% ID/g at 8 hours post-injection. nih.gov

Furthermore, treatment with [²¹¹At]MABG has been shown to induce marked tumor regression in these models. nih.govaacrjournals.orgaacrjournals.org In some studies, a significant survival advantage was observed in mice with disseminated neuroblastoma treated with [²¹¹At]MABG, suggesting its potential to eradicate microscopic disease. nih.govaacrjournals.org The cytotoxicity of [²¹¹At]MABG in neuroblastoma cell lines has been reported to be substantially higher than that of [¹³¹I]MIBG. nih.govaacrjournals.org

Pheochromocytoma Xenograft Models

Pheochromocytoma is another neuroendocrine tumor that is a prime target for MABG-based therapies. snmjournals.org Preclinical studies using pheochromocytoma xenograft models, often with the PC-12 cell line, have shown remarkable therapeutic efficacy for [²¹¹At]MABG. nih.govresearchgate.netacs.org

High and sustained accumulation of [²¹¹At]MABG has been observed in these tumors, with one study reporting an uptake of 36.21 ± 16.74 %ID/g at 3 hours post-injection. snmjournals.org This high uptake translates into a strong tumor volume-reducing effect. snmjournals.orgnih.govresearchgate.net For example, in one study, the relative tumor volume in control mice increased significantly, while in mice treated with [²¹¹At]MABG, it was reduced to 9.6% ± 5.5% by day 21. nih.govrhhz.net Repeated treatments with [²¹¹At]MABG have been shown to suppress tumor growth for a longer period than a single administration. snmjournals.org Even at doses 20 times lower than [¹³¹I]MIBG, [²¹¹At]MABG demonstrated superior antitumor efficacy in a pheochromocytoma model. acs.org

Interactive Table: Tumor Uptake of [²¹¹At]MABG in Xenograft Models

Xenograft Model Tumor Uptake (% Injected Dose/gram) Time Point
Neuroblastoma (SK-N-SH) 3.8 ± 0.8 8 hours
Pheochromocytoma (PC-12) 36.21 ± 16.74 3 hours

Data represents mean ± standard deviation.

Assessment of Tumor Uptake and Retention

Preclinical studies in animal models have demonstrated significant and specific uptake of 1-(m-[211At]astatobenzyl)guanidine ([211At]MABG) in tumors that express the norepinephrine transporter (NET). nih.govnih.gov This targeted accumulation is a critical factor for its potential as a radiopharmaceutical therapy.

In a pheochromocytoma model using PC12 cells, [211At]MABG showed rapid accumulation in tumors, reaching approximately 30% of the injected dose per gram (%ID/g) at just one hour post-injection. nih.gov The peak tumor uptake was observed at three hours, and while it gradually decreased thereafter, a high level of accumulation was still present at 24 hours. nih.gov This sustained retention is advantageous for delivering a therapeutic radiation dose to the tumor.

The biodistribution of [211At]MABG has been shown to be similar to that of its iodine-labeled counterpart, [131I]meta-iodobenzylguanidine ([131I]MIBG). nih.govnih.gov Studies in normal mice revealed that the accumulation of [211At]MABG in organs with high NET expression, such as the heart and adrenal glands, was comparable to that of no-carrier-added [131I]MIBG. nih.gov In tumor-bearing mice, organs known to express NET, including the adrenal glands and heart, also showed relatively high uptake of [211At]MABG. nih.gov

The specificity of [211At]MABG uptake is further highlighted by its dependency on NET expression. nih.gov In vitro studies using NET-transfected cell lines have confirmed that the uptake of both [211At]MABG and [131I]MIBG is contingent on the presence of the NET transporter. nih.gov This targeted mechanism is crucial for minimizing off-target radiation exposure to healthy tissues.

Table 1: Tumor Uptake of [211At]MABG in a PC12 Pheochromocytoma Model

Time PointTumor Uptake (%ID/g)
1 hour~30
3 hoursPeak Uptake
24 hoursHigh Retention

This table summarizes the tumor uptake kinetics of [211At]MABG in a preclinical pheochromocytoma model, demonstrating rapid and sustained accumulation. nih.gov

Preclinical Therapeutic Efficacy in Animal Models

Tumor Growth Inhibition and Regression

[211At]MABG has demonstrated significant antitumor effects in various preclinical cancer models, leading to both the inhibition of tumor growth and the regression of established tumors. nih.govnih.govnih.gov In a pheochromocytoma mouse model, treatment with [211At]MABG resulted in a significant, dose-dependent reduction in tumor volume. nih.govresearchgate.net

Specifically, mice treated with [211At]MABG showed a marked decrease in tumor size compared to control groups. nih.gov For instance, in one study, the tumor volumes in mice receiving 0.56 MBq and 1.11 MBq of [211At]MABG decreased by 90.4% and 96.7%, respectively, by day 21. nih.gov In contrast, the tumor volume in the control group increased by over 400% during the same period. nih.gov Even lower doses of [211At]MABG were effective at suppressing tumor growth. nih.gov

Similar potent antitumor activity has been observed in neuroblastoma xenograft models. nih.govnih.gov Both single-dose and fractionated dosing schedules of [211At]MABG induced significant tumor regression in multiple neuroblastoma models. nih.govnih.gov These findings underscore the therapeutic potential of [211At]MABG against NET-expressing tumors. The cytotoxicity of [211At]MABG has been reported to be substantially higher than that of [131I]MIBG in neuroblastoma cell lines. nih.gov

Table 2: Tumor Volume Reduction with [211At]MABG Treatment in a Pheochromocytoma Model

Treatment GroupInitial Tumor Volume (mm³)Tumor Volume at Day 21 (mm³)Percent Change in Tumor Volume
Control48.9 ± 7.7591.8 ± 178.1+409.2% ± 169.1%
0.56 MBq [211At]MABG48.9 ± 7.84.5 ± 2.3-90.4% ± 5.5%
1.11 MBq [211At]MABG48.7 ± 8.01.7 ± 1.9-96.7% ± 3.4%

This table illustrates the significant tumor regression observed in a pheochromocytoma mouse model following treatment with different doses of [211At]MABG compared to a control group. nih.gov

Impact on Survival in Disseminated Disease Models

In preclinical models of disseminated cancer, which mimic the spread of disease to multiple sites, [211At]MABG has been shown to significantly prolong survival. nih.govnih.gov This is particularly relevant for cancers like neuroblastoma, where metastatic disease is a major clinical challenge.

In a disseminated neuroblastoma model (IMR-05NET/GFP/LUC), treatment with [211At]MABG resulted in a significant survival advantage. nih.govnih.gov This suggests that the potent and localized radiation from the alpha particles emitted by astatine-211 can effectively target and eliminate cancer cells spread throughout the body. The ability of [211At]MABG to improve survival in these challenging models highlights its potential as a valuable therapeutic option for patients with metastatic disease. nih.gov

Radiobiological Effects in Preclinical Models

Microscopic Disease Eradication Potential

A key advantage of [211At]MABG is its potential to eradicate microscopic disease, which are small clusters of cancer cells or even single cells that may remain after primary treatments and can lead to relapse. nih.govnih.gov The alpha particles emitted by astatine-211 are particularly well-suited for this task.

Studies in disseminated disease models have provided evidence for the eradication of microscopic disease by [211At]MABG. nih.govnih.govaacrjournals.org The significant prolongation of survival in these models is attributed to the ability of the alpha-particle therapy to effectively sterilize microscopic residual disease. nih.govnih.gov This capability is a significant advancement over beta-emitters like iodine-131, which are considered less effective at killing isolated cancer cells or small cell clusters. nih.gov

Impact of Alpha-Particle Properties (High LET, Short Range)

The therapeutic efficacy of [211At]MABG is intrinsically linked to the physical properties of the alpha particles emitted by astatine-211. nih.govrad-proceedings.org Alpha particles have a high linear energy transfer (LET) and a very short range in tissue. nih.govrad-proceedings.org

High LET means that alpha particles deposit a large amount of energy in a very small area, leading to dense ionization and highly lethal DNA damage, particularly complex double-strand breaks. nih.govrad-proceedings.org This high biological effectiveness makes them potent killers of cancer cells. nih.gov

The short range of alpha particles (typically a few cell diameters) ensures that their destructive energy is highly localized to the target cancer cells that have taken up [211At]MABG. nih.govrad-proceedings.org This minimizes damage to surrounding healthy tissues, a significant advantage in radiotherapy. rad-proceedings.org This targeted cytotoxicity is especially beneficial for treating microscopic disease and small metastatic cell clusters, where the radiation can be precisely delivered to the cancerous cells without significantly affecting adjacent healthy cells. nih.gov

Challenges and Future Research Directions

Enhancing In Vivo Stability of Astatine-Labeled Compounds

A primary obstacle in the clinical translation of astatine-211 (B1237555) radiopharmaceuticals is the instability of the carbon-astatine bond in the body. acs.orgnih.govacs.orgresearchgate.netnih.gov This instability can lead to deastatination, where the astatine atom detaches from the targeting molecule, resulting in off-target radiation exposure to healthy tissues like the thyroid and stomach. acs.orgnih.govnih.gov To counter this, researchers are exploring innovative chemical modifications.

One promising strategy involves the introduction of neighboring substituents to the astatine atom on an aromatic ring. nih.gov Studies have shown that adding specific groups, such as two ortho-dimethylcarbamoyl substituents, can significantly improve the in vivo stability of the astatine group. nih.gov In one study, astatinated compounds with these ortho-substituents maintained over 90% purity after one hour of incubation at 37°C, demonstrating superior stability compared to those without such modifications. acs.org Similarly, incorporating two hydroxyl groups as stabilizers in compounds like [²¹¹At]astato-NpGT has been shown to enhance resistance to in vivo degradation. acs.orgnih.gov

Another approach focuses on alternatives to the traditional astatoaryl moiety. The development of compounds like 4-[²¹¹At]astato-L-phenylalanine ([²¹¹At]APA) and the use of silicon derivatives instead of stannylated compounds have shown promising results in reducing deastatination and improving tumor uptake. acs.orgnih.govnih.gov Research has also indicated that the At-B bond exhibits greater in vivo stability, which may be due to the bond's polarization towards the astatine atom. researchgate.net

Optimization of Astatine-211 Production and Logistics

The short half-life of astatine-211 (7.2 hours) presents significant logistical challenges for its production and distribution. atley.comatley.com Currently, astatine-211 is primarily produced by irradiating natural bismuth-209 with alpha particles in a cyclotron. nih.govatley.comnih.gov A key challenge is to maximize the yield of astatine-211 while minimizing the co-production of the long-lived and highly toxic astatine-210. researchgate.netnih.gov This requires precise control of the alpha beam energy, with an optimal range of approximately 28-29 MeV. nih.gov

The limited number of cyclotrons capable of producing astatine-211 further complicates its widespread availability. nih.govresearchgate.net To address this, efforts are underway to establish networks of production centers to facilitate distribution to more remote locations. nih.govarronax-nantes.frastatine-net.eu Research also suggests that transporting irradiated bismuth targets for local purification and immediate radiolabeling could be a more effective strategy than shipping purified astatine-211 over long distances, due to the negative impact of storage time on radiochemical yield. atley.com The development of automated radiopharmaceutical manufacturing equipment is also a key factor in enabling a scalable and efficient supply chain. atley.com

Development of Novel Radiolabeling Methodologies

Traditional radiolabeling methods for astatine-211, largely adapted from radioiodine chemistry, have limitations. nih.govuantwerpen.be The long-preferred electrophilic astatodemetallation using trialkylaryltin precursors is now being supplemented by new approaches. nih.govuantwerpen.be

Recent advancements include the use of aryliodonium salts and ylides as precursors for nucleophilic astatination reactions. nih.govsnmjournals.org These methods have shown success in labeling various structures, including benzene (B151609) rings and other heterocyclic systems, and can be applied to both liquid and solid-phase synthesis. snmjournals.org For instance, a nucleophilic astatination reaction using aryliodonium ylides achieved a decay-corrected radiochemical yield of 57.0% for [²¹¹At]MABG with high radiochemical purity. snmjournals.org

Another innovative technique is defluoroboronation, which uses stable aromatic tetrafluoroboronates (TFBs) as precursors. snmjournals.org This method has demonstrated high and reproducible yields of over 90% within 30 minutes and offers a simpler purification process compared to traditional destannylation. snmjournals.org The discovery of a strong, covalent bond between astatine-211 and ketones also opens up new possibilities for securely attaching the radionuclide to cancer-targeting molecules. energy.gov

Identification of New Molecular Targets for Astatine-211 Radiopharmaceuticals

Expanding the therapeutic reach of astatine-211 requires the identification of new molecular targets beyond those currently being investigated. nih.govresearchgate.net While antibodies and peptides have been the primary targeting vectors, there is growing interest in smaller molecules like aptamers, affibodies, and nanobodies, which offer advantages such as better tissue penetration and faster clearance. nih.gov

Some emerging targets of interest include:

Prostate-Specific Membrane Antigen (PSMA): Highly expressed in prostate cancer cells, PSMA is a major target for targeted alpha therapy. nih.govnih.gov Novel compounds targeting PSMA, such as [²¹¹At]At-NpG-D-PSMA, have shown high accumulation in tumors in preclinical models. drugtargetreview.com

CD70: This protein is overexpressed in various lymphomas and solid tumors, making it a promising target for immunotherapy and targeted alpha therapy. nih.gov

Tumor Microenvironment: Targeting components of the tumor microenvironment, such as the neovasculature, is another promising strategy. nih.gov

L-type Amino Acid Transporter 1 (LAT1): This transporter is often overexpressed in cancer cells. Phenylalanine derivatives labeled with astatine-211 have shown therapeutic potential in glioma models by targeting LAT1. mdpi.comoncotarget.comsnmjournals.org

Poly(ADP-ribose) Polymerase 1 (PARP1): High expression of PARP1 in tumors like high-risk neuroblastoma makes it an attractive target. researchgate.netosti.gov

Carbonic Anhydrase IX (CA-IX): This antigen is a target for radioimmunotherapy in non-muscle-invasive bladder cancer. mdpi.com

Tenascin: An extracellular matrix glycoprotein (B1211001) expressed in high-grade gliomas but not in normal brain tissue. nih.gov

Preclinical Research Expansion to Additional Disease Models

The promising results from preclinical studies in various cancer models are driving the expansion of research into additional diseases. Current preclinical investigations are exploring the efficacy of astatine-211 radiopharmaceuticals in a range of malignancies.

For example, [²¹¹At]PTT, which targets PARP1, has demonstrated broad efficacy in 11 patient-derived xenograft (PDX) mouse models of high-risk neuroblastoma. researchgate.netosti.gov In these studies, a significant percentage of tumors showed a complete response. researchgate.net

Similarly, astatine-211 labeled phenylalanine has shown dose-dependent tumor growth suppression in mouse models of glioma. oncotarget.comsnmjournals.org Furthermore, a new EU-wide project is undertaking preclinical research to evaluate the potential of astatine-211-based radiopharmaceuticals for treating aggressive cancers like triple-negative breast cancer, pancreatic cancer, and glioblastoma. sckcen.be A phase I clinical trial has also been initiated for [²¹¹At]MABG in patients with malignant pheochromocytoma or paraganglioma based on positive preclinical results. nih.gov

The table below summarizes some of the key preclinical studies and the disease models being investigated.

RadiopharmaceuticalTargetDisease Model(s)Key Findings
[²¹¹At]PTTPARP1High-risk neuroblastoma (PDX mouse models)Broad efficacy, with complete tumor response in a high percentage of models. researchgate.netosti.gov
²¹¹At-labeled phenylalanineLAT1Glioma (mouse xenograft and allograft models)Dose-dependent tumor growth suppression. oncotarget.comsnmjournals.org
[²¹¹At]MABGNorepinephrine (B1679862) TransporterMalignant pheochromocytomaDemonstrated therapeutic effects, leading to a phase I clinical trial. nih.gov
[²¹¹At]At-anti-CA-IX antibodyCarbonic Anhydrase IXBladder cancer (in vitro and healthy mice)High binding affinity and significant cytotoxicity. mdpi.com
Astatine-211-azide probe-Human lung tumor (mouse model)Significant tumor growth reduction and increased survival. ecancer.org

This continued expansion of preclinical research is crucial for identifying the most promising candidates for clinical development and ultimately bringing the benefits of astatine-211 targeted alpha therapy to patients with a wider range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(m-Astatobenzyl)guanidine, and how do reaction conditions influence radiochemical yields?

  • Methodology : Two primary routes are documented:

  • Two-step synthesis from 3-(tri-n-butylstannyl)benzylamine via astato demetalation, yielding 13% overall .
  • N-Chlorosuccinimide-mediated astato desilylation of 1-[3-(trimethylsilyl)benzyl]guanidine in trifluoroacetic acid (TFA), achieving 85% radiochemical yield under optimized conditions (70°C, 0.5 µmol precursor, 5 min) .
    • Key variables : Temperature and precursor quantity critically impact yield, while reaction time has minimal effect .

Q. What experimental design considerations are critical for in vivo evaluation of this compound’s biodistribution?

  • Methodology :

  • Use no-carrier-added formulations to mimic clinical relevance.
  • Compare biodistribution in normal murine models (e.g., heart and adrenal uptake) against reference compounds like [¹³¹I]MIBG .
  • Control variables: Activity range (e.g., 2-log scale), administration route, and tissue harvesting timelines .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and stability?

  • Methodology :

  • HPLC with radiometric detection for radiochemical purity.
  • Mass spectrometry to confirm molecular identity.
  • Freundlich isotherm modeling for adsorption-desorption studies in biological matrices (referenced for analogous guanidines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate poor yields in astato desilylation under non-acidic solvents?

  • Methodology :

  • Substitute acetic acid with TFA to enhance electrophilic astatination efficiency .
  • Screen alternative oxidizing agents (e.g., iodogen) and evaluate solvent polarity effects.
  • Use design-of-experiment (DoE) frameworks to isolate critical parameters (temperature, precursor stoichiometry) .

Q. How can researchers analyze contradictory data regarding the in vitro binding efficiency of this compound across different activity ranges?

  • Methodology :

  • Conduct dose-response assays to identify saturation points or non-linear binding kinetics.
  • Apply statistical tests (e.g., ANOVA, t-tests) to compare binding efficiency across activity ranges .
  • Evaluate potential carrier effects or radiolysis artifacts in no-carrier-added preparations .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

  • Methodology :

  • Document detailed protocols for precursor preparation, reaction quenching, and purification (e.g., column chromatography gradients).
  • Include internal controls (e.g., cold MIBG analogs) and validate yields via inter-lab comparisons .
  • Adhere to IUPAC guidelines for reporting experimental parameters (solvent purity, equipment calibration) .

Q. How do substituent effects on the aryl ring influence the basicity (pKa) and in vivo stability of this compound?

  • Methodology :

  • Use quantum mechanical calculations (e.g., DFT) to model tautomeric equilibria and predict pKa shifts .
  • Compare experimental pKa values (via potentiometric titration) with computational models for meta-substituted analogs .
  • Assess metabolic stability in hepatic microsome assays to correlate basicity with degradation rates .

Q. What approaches are suitable for designing comparative studies between this compound and its iodine-131 analogs?

  • Methodology :

  • Match molar activities and specific activities to isolate isotope-specific effects.
  • Evaluate pharmacokinetic parameters (e.g., clearance half-life, target-to-background ratios) in identical animal models .
  • Use Bland-Altman analysis to quantify agreement/discrepancies in biodistribution data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.